molecular formula C17H13N3O2S2 B2984973 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034497-59-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2984973
CAS RN: 2034497-59-9
M. Wt: 355.43
InChI Key: KPQUFNMVTNLWMG-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as FTB, is a small molecule compound that has gained attention due to its potential applications in scientific research. FTB is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and reactivity of compounds containing furan, thiophene, and thiadiazole rings, highlighting their potential in creating materials with unique electronic and optical properties. For instance, Aleksandrov et al. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, showcasing methods to create compounds with potential applications in electronic materials and sensors due to their conductive properties Aleksandrov & El’chaninov, 2017. Similarly, Patel et al. (2015) synthesized novel heterocyclic compounds with furan and thiadiazole structures, indicating their potential in antimicrobial and antifungal applications Patel, Patel, & Shah, 2015.

Biological Activities

Compounds incorporating these moieties have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, a study by Reddy et al. (2010) described the synthesis and evaluation of a series of compounds for their nematicidal and antimicrobial activities, suggesting the potential of such structures in developing new agrochemicals Reddy, Rao, Yakub, & Nagaraj, 2010.

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-17(11-1-3-14-15(9-11)20-24-19-14)18-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQUFNMVTNLWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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